molecular formula C14H21NO B4707868 N-(tert-butyl)-3-(4-methylphenyl)propanamide

N-(tert-butyl)-3-(4-methylphenyl)propanamide

Cat. No. B4707868
M. Wt: 219.32 g/mol
InChI Key: XVIJJAVDUUOGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(4-methylphenyl)propanamide, also known as TCPP, is a chemical compound that belongs to the class of amides. TCPP has been widely studied due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.

Mechanism of Action

N-(tert-butyl)-3-(4-methylphenyl)propanamide exerts its biological effects through various mechanisms. This compound has been shown to act as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound has also been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells and cancer cells. This compound has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-(4-methylphenyl)propanamide has several advantages for lab experiments. This compound is readily available and can be synthesized using relatively simple methods. This compound is also stable and can be stored for long periods without significant degradation. Additionally, this compound has been extensively studied, and its properties and biological effects are well-characterized.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound can be toxic at high concentrations, and its effects on human health are not well-understood. Additionally, this compound can exhibit variable solubility in different solvents, which can affect its properties and biological activity.

Future Directions

There are several future directions for the study of N-(tert-butyl)-3-(4-methylphenyl)propanamide. One area of research is the development of this compound-based MOFs for various applications, including gas storage, catalysis, and drug delivery. Another area of research is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its effects on human health.

Scientific Research Applications

N-(tert-butyl)-3-(4-methylphenyl)propanamide has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the development of novel therapeutics.
In the field of materials science, this compound has been used as a building block for the synthesis of various metal-organic frameworks (MOFs). MOFs are porous materials that have attracted significant attention due to their potential applications in gas storage, catalysis, and drug delivery. This compound-based MOFs have been shown to exhibit high stability, selectivity, and tunable properties, making them suitable for various applications.

properties

IUPAC Name

N-tert-butyl-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-5-7-12(8-6-11)9-10-13(16)15-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIJJAVDUUOGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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